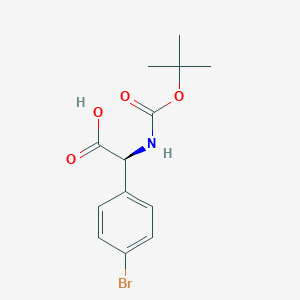
(S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
描述
(S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a useful research compound. Its molecular formula is C13H16BrNO4 and its molecular weight is 330.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as Boc-(S)-2-amino-2-(4-bromophenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16BrNO4
- Molecular Weight : 330.17 g/mol
- CAS Number : 1228565-84-1
- Structural Representation :
- Chemical Structure
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with specific biological targets and its potential therapeutic applications.
Research indicates that this compound may interact with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. The modulation of P-gp activity is significant for enhancing the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells.
In vitro studies have demonstrated that derivatives of amino acids, including this compound, can stimulate ATPase activity associated with P-gp, suggesting a potential role as a substrate or modulator. This interaction can lead to increased intracellular concentrations of chemotherapeutic drugs like paclitaxel and doxorubicin in resistant cell lines .
Case Studies and Research Findings
- P-glycoprotein Modulation :
- Anticancer Activity :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
科学研究应用
Medicinal Chemistry
(S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug development.
Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications to the bromophenyl group have been linked to increased potency in inhibiting tumor growth in preclinical models.
In synthetic organic chemistry, this compound acts as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it an essential component in the synthesis of pharmaceuticals and agrochemicals.
Example Reaction : The compound can be subjected to nucleophilic substitution reactions, leading to the formation of novel compounds with potential biological activity.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs derived from this compound that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a lead compound for further development.
- Antimicrobial Properties : Another research article focused on the antimicrobial efficacy of derivatives synthesized from this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
- Enzyme Inhibition Studies : Research has also explored the inhibition of specific enzymes related to metabolic diseases using modified versions of this compound. The findings indicated that certain derivatives could effectively inhibit enzyme activity, paving the way for therapeutic applications.
属性
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMULXPVQWEJG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















